N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE
Description
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantyl group, a dimethoxyphenyl group, and a quinolinecarboxamide moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
N-(2-adamantyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-32-25-8-7-18(14-26(25)33-2)24-15-22(21-5-3-4-6-23(21)29-24)28(31)30-27-19-10-16-9-17(12-19)13-20(27)11-16/h3-8,14-17,19-20,27H,9-13H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCJXVNVKBTZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4C5CC6CC(C5)CC4C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include adamantane derivatives, 3,4-dimethoxybenzaldehyde, and quinolinecarboxylic acid. The synthetic route may involve:
Formation of Adamantyl Intermediate: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Dimethoxyphenyl Group: The functionalized adamantane is then coupled with 3,4-dimethoxybenzaldehyde through a condensation reaction, often using a catalyst like p-toluenesulfonic acid.
Quinolinecarboxamide Formation: The resulting intermediate is then reacted with quinolinecarboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid adamantyl group and aromatic rings.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The quinolinecarboxamide moiety may interact with nucleic acids or enzymes, potentially inhibiting their function. The dimethoxyphenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the quinolinecarboxamide moiety.
2-(1-adamantyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide: Similar structure with a different linkage between the adamantyl and dimethoxyphenyl groups.
N-2-adamantyl-2-(2,4-dichlorophenoxy)acetamide: Contains a dichlorophenoxy group instead of a dimethoxyphenyl group.
Uniqueness
N-(ADAMANTAN-2-YL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of the quinolinecarboxamide moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s ability to interact with nucleic acids and proteins, making it a valuable candidate for drug development and other applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
